N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
The compound “N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle containing a thiophene and a pyrimidine ring . This core is substituted with various functional groups including a cyclopentyl group, a dimethoxyphenyl group, and an acetamide group.
Scientific Research Applications
Chemical Synthesis and Cyclization
A study describes the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the formation of erythrinanes, showcasing a method that could be applicable for synthesizing complex molecules including N-cyclopentyl derivatives (Shiho Chikaoka et al., 2003).
Antimicrobial Applications
Another research highlights the synthesis and antimicrobial activity of new Pyrimidinone and Oxazinone derivatives fused with Thiophene rings, indicating the potential for N-cyclopentyl derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).
Pharmacological Evaluation
A study on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrates the relevance of thiopyrimidine derivatives, which share structural similarities with N-cyclopentyl compounds, in medical research (H. Severina et al., 2020).
Anti-inflammatory Activity
Research into the anti-inflammatory activity of heterocyclic systems using abietic acid as the starting material also sheds light on the potential application areas for N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds in developing anti-inflammatory agents (Mohamed M. Abdulla, 2008).
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-16-8-7-14(11-17(16)28-2)24-20(26)19-15(9-10-29-19)23-21(24)30-12-18(25)22-13-5-3-4-6-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXGXSRMMOSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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